Tetraphenylantimony Bromide

X-ray crystallography coordination chemistry organometallic structure

Choose Tetraphenylantimony bromide for its distinct Sb–Br bond (2.965 Å) that delivers a balanced leaving-group profile—neither over-dissociative like perchlorate nor overly inert like chloride. This intermediate lability is ideal for chemo- and stereoselective tin enolate additions, silyl enol ether synthesis, and peroxide-promoted C-phenylation (transferring up to 3 phenyl groups). As the preferred precursor for thermally sensitive alkoxytetraphenylantimony derivatives, high purity (≥97%) is essential. Ensure reproducible catalytic performance and precursor integrity with the halide-optimized bromide. Request a quote today.

Molecular Formula C24H20BrS
Molecular Weight 510.1 g/mol
CAS No. 21450-52-2
Cat. No. B1607171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphenylantimony Bromide
CAS21450-52-2
Molecular FormulaC24H20BrS
Molecular Weight510.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Br
InChIInChI=1S/4C6H5.BrH.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H;/q;;;;;+1/p-1
InChIKeyMRSXZVCXTGNNFI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraphenylantimony Bromide (CAS 21450-52-2): Organoantimony(V) Halide for Catalysis and Coordination Chemistry


Tetraphenylantimony bromide (Ph₄SbBr; CAS 21450-52-2; molecular formula C₂₄H₂₀BrSb; molecular weight 510.08 g/mol) is a pentacoordinate organoantimony(V) halide [1]. The compound adopts a distorted trigonal bipyramidal geometry with the bromide ligand occupying an apical position, as established by single-crystal X-ray diffraction [2]. It serves as a catalyst for chemo- and stereoselective organic transformations, including tin enolate additions to α-halo ketones and silyl enol ether synthesis from cyclic ketones , and functions as a phenyl group transfer reagent in palladium-catalyzed cross-coupling reactions [3].

Why Tetraphenylantimony Bromide Cannot Be Interchanged with Chloride, Iodide, or Other Ph₄SbX Analogs


The Ph₄SbX family exhibits halide-dependent differences in key physicochemical and reactivity parameters that preclude generic substitution. X-ray crystallography reveals that the Sb–X bond length varies systematically: the Sb–Br distance (2.965 Å) is substantially longer than the Sb–Cl distance (2.686 Å) [1], directly affecting the compound's propensity for ionic dissociation. This structural distinction manifests in measurable property gradients: the solution electronegativity in acetonitrile follows the order Cl > Br > I [2], and the electrical conductivity behavior in nitromethane differs markedly between the halides and other derivatives such as sulfate or selenate, which show minimal dissociation [3]. In palladium-catalyzed C-phenylation reactions, Ph₄SbBr demonstrates distinct activity profiles compared to Ph₄SbCl and Ph₄SbF [4]. These halide-specific variations mean that substituting the bromide with the chloride, iodide, or other counterions alters the compound's coordination behavior, ionic character, and catalytic performance—parameters critical for reproducible experimental outcomes and process optimization.

Tetraphenylantimony Bromide: Comparative Evidence for Scientific Selection and Procurement


Crystal Structure and Sb–Br Bond Length Differentiates Bromide from Chloride and Perchlorate Analogs

Single-crystal X-ray diffraction analysis establishes that tetraphenylantimony bromide adopts a trigonal bipyramidal geometry with the bromide ligand in the apical position [1]. The apical Sb–Br bond length is 2.965(1) Å, which is substantially longer than the Sb–Cl bond length of 2.686(1) Å in tetraphenylantimony chloride [2], and significantly longer than the Sb–O(perchlorate) distance in the fully ionic tetraphenylantimony perchlorate, which exists as discrete Ph₄Sb⁺ cations and ClO₄⁻ anions with no covalent Sb–O bonding [1]. This bond-length gradient (Br: 2.965 Å > Cl: 2.686 Å) directly correlates with the halide's leaving-group propensity and the compound's tendency toward ionic dissociation in solution.

X-ray crystallography coordination chemistry organometallic structure

Solution Electronegativity Ranking: Bromide Occupies Intermediate Position Between Chloride and Iodide

Solution-phase electronegativity measurements in acetonitrile establish a clear rank order among tetraphenylantimony halides [1]. The electronegativity of tetraphenylantimony bromide in acetonitrile solution is intermediate between that of tetraphenylantimony chloride (higher electronegativity) and tetraphenylantimony iodide (lower electronegativity) [1]. This gradient reflects the systematic variation in electron-withdrawing character imparted by the halide ligand, with bromide providing a balanced electronic profile distinct from the more strongly electron-withdrawing chloride and the more weakly electron-withdrawing iodide.

electronegativity solvent effects halide series

Electrical Conductivity in Nitromethane: Bromide and Chloride Both Behave as 1:1 Electrolytes, Distinct from Non-Dissociating Analogs

Electrical conductivity measurements in nitromethane demonstrate that tetraphenylantimony bromide behaves as a 1:1 electrolyte, as do the chloride, thiocyanate, trifluoroacetate, and nitrate derivatives [1]. In contrast, other tetraphenylantimony(V) derivatives including the sulfate, selenate, and chromate exhibit little to no dissociation in this solvent [1]. This differential conductivity behavior establishes that bromide and chloride share comparable ionic dissociation characteristics, while the sulfate and selenate analogs remain largely undissociated molecular species.

electrical conductivity ion dissociation solution chemistry

Catalytic C-Phenylation Activity: Ph₄SbBr Among Active Halides, but Lower Efficiency Than Triarylantimony Dicarboxylates

In palladium-catalyzed C-phenylation of methyl acrylate to methyl cinnamate, tetraphenylantimony bromide (Ph₄SbBr) is among the active Ph₄SbX complexes (X = F, Cl, Br, OH, OAc, O₂CEt) [1]. However, tetraphenylantimony derivatives Ph₄SbX generally exhibit lower activity compared to triarylantimony dicarboxylates Ar₃Sb(OAc)₂: Ph₄SbX transfers only one phenyl group under standard conditions, whereas Ar₃Sb(OAc)₂ can transfer two aryl groups [2]. Notably, the addition of organic peroxides such as (PhCO₂)₂ or t-BuOOH promotes a cascade mechanism that increases phenyl group transfer from one to three phenyl groups from the initial Ph₄SbX compound [2].

cross-coupling palladium catalysis phenyl transfer

Synthetic Utility: Bromide as Preferred Precursor for Alkoxytetraphenylantimony Derivatives

Tetraphenylantimony bromide serves interchangeably with the chloride as a precursor for the synthesis of alkoxytetraphenylantimony compounds via reaction with sodium alkoxides [1]. However, the bromide derivative is frequently cited as the primary precursor in preparative procedures for this compound class [1]. The resulting alkoxy compounds are thermally unstable, decomposing rapidly at approximately 130°C [1], making the reliable preparation of the precursor critical for downstream synthetic success.

alkoxide synthesis precursor chemistry organometallic reagents

Recommended Application Scenarios for Tetraphenylantimony Bromide Based on Differential Evidence


Chemo- and Stereoselective Catalysis Requiring Moderate Leaving-Group Propensity

Tetraphenylantimony bromide is applied as a catalyst for the chemo- and stereoselective addition of tin enolates to α-halo ketones and as a selective reagent for silyl enol ether synthesis from cyclic ketones . The intermediate Sb–Br bond length (2.965 Å) [1] and balanced solution electronegativity [1] provide a leaving-group profile distinct from the more tightly bound chloride (2.686 Å) [2] and the fully dissociated perchlorate analog [1]. This intermediate reactivity is advantageous for transformations where excessive dissociation (perchlorate) would compromise selectivity and insufficient lability (chloride) would limit reaction rate.

Palladium-Catalyzed C-Phenylation with Peroxide-Promoted Cascade Activation

In palladium-catalyzed C-phenylation of methyl acrylate, tetraphenylantimony bromide participates in peroxide-promoted cascade reactions that enable transfer of three phenyl groups per antimony center [3]. While baseline phenyl-transfer efficiency is lower than triarylantimony dicarboxylates (one phenyl vs. two aryl groups) [3], the peroxide-mediated cascade activation—using (PhCO₂)₂ or t-BuOOH under mild conditions (20–50°C) [3]—provides a distinct mechanistic pathway for synthetic strategies requiring controlled, multi-phenyl delivery from a single organometallic reagent.

Synthesis of Thermally Labile Alkoxytetraphenylantimony Derivatives

Tetraphenylantimony bromide serves as a precursor for alkoxytetraphenylantimony compounds via reaction with sodium alkoxides [4]. The bromide derivative is frequently employed as the primary reagent in established preparative procedures [4]. Given that the alkoxy products undergo rapid thermal decomposition at approximately 130°C [4], procurement of high-purity tetraphenylantimony bromide (typically ≥97% assay) is essential for reproducible synthesis and subsequent characterization of these thermally sensitive organoantimony derivatives.

Coordination Chemistry Studies Requiring Well-Defined 1:1 Electrolyte Behavior

For solution-phase studies in nitromethane where ionic dissociation is required, tetraphenylantimony bromide behaves as a 1:1 electrolyte alongside the chloride analog, whereas sulfate, selenate, and chromate derivatives remain predominantly undissociated [5]. This differential conductivity profile makes the bromide suitable for experiments requiring controlled ionic species generation in solution, such as conductivity measurements, ion-pair catalysis investigations, or metathesis reactions where the tetraphenylstibonium cation (Ph₄Sb⁺) must be generated in situ [1].

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